molecular formula C6H14ClN B1419344 N-Methylcyclopentanamine hydrochloride CAS No. 75098-42-9

N-Methylcyclopentanamine hydrochloride

Cat. No. B1419344
CAS RN: 75098-42-9
M. Wt: 135.63 g/mol
InChI Key: DTMTYKUCZFYAEU-UHFFFAOYSA-N
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Description

N-Methylcyclopentanamine hydrochloride is a chemical compound with the CAS Number: 75098-42-9 . It has a molecular weight of 135.64 . The IUPAC name for this compound is N-cyclopentyl-N-methylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of N-Methylcyclopentanamine hydrochloride is C6H14ClN . The exact mass is 135.081482 Da .


Physical And Chemical Properties Analysis

N-Methylcyclopentanamine hydrochloride is a solid at room temperature . It has a density of 0.8±0.1 g/cm3 . The boiling point is 119.7±8.0 °C at 760 mmHg . The compound has a flash point of 6.9±15.8 °C .

Scientific Research Applications

  • Neuroprotective Activities and Injury Mechanisms in Spinal Cord Injury : Minocycline hydrochloride, a derivative, exhibits neuroprotective activities and can target multiple secondary injury mechanisms in spinal cord injury. These include inflammation, oxidative stress, and excitotoxicity, among others, due to its anti-inflammatory, anti-oxidant, and anti-apoptotic properties (Shultz & Zhong, 2017).

  • Transdermal Drug Delivery Enhancer : Ionic liquids based on cyclic onium, including derivatives of N-Methylcyclopentanamine hydrochloride, have been studied as potential enhancers for transdermal drug delivery. This research focused on their effectiveness in improving the in vitro transdermal permeation and skin retention of drugs (Monti et al., 2017).

  • Pharmacological Studies in Anesthesia : Studies on derivatives like Phencyclidine hydrochloride, which is related to N-Methylcyclopentanamine hydrochloride, have been conducted to understand their pharmacological effects in creating dissociative anesthesia. These studies are crucial for the development of safe and potent intravenous anesthetics (Corssen & Domino, 1966).

  • Investigation of Secondary Metabolites in Drug Compounds : Research has been conducted on the determination of related substances in drug compounds, such as Chlorcyclizine Hydrochloride. This includes the identification and quantification of secondary metabolites and impurities, which is crucial for ensuring the safety and efficacy of pharmaceuticals (Yang Benxi, 2015).

  • Drug Metabolism in Human Tissues : Studies have explored the metabolism of N-hydroxy arylamines and heterocyclic amines by human sulfotransferases, focusing on the bioactivation of these compounds. This research is significant for understanding how drugs are metabolized in human tissues and the role of enzymes in this process (Chou, Lang, & Kadlubar, 1995).

Safety And Hazards

N-Methylcyclopentanamine hydrochloride is classified under hazard code Xn . The risk phrases associated with this compound are 22-37/38-41-52, and the safety phrases are 26-39 . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

N-methylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMTYKUCZFYAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656401
Record name N-Methylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylcyclopentanamine hydrochloride

CAS RN

75098-42-9
Record name N-Methylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylcyclopentanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Tars, J Leitans, A Kazaks, D Zelencova… - Journal of medicinal …, 2014 - ACS Publications
… Compound 5c was obtained from N-methylcyclopentanamine hydrochloride (30c) and ethyl 4-bromobutanoate (1) by a similar protocol as 5a; oil, yield 20%. H NMR (CDCl 3 , HMDSO) …
Number of citations: 62 pubs.acs.org

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